molecular formula C7H10O2 B12915637 3-Heptynoic acid CAS No. 59862-93-0

3-Heptynoic acid

Cat. No.: B12915637
CAS No.: 59862-93-0
M. Wt: 126.15 g/mol
InChI Key: CVEHSFVOOYBVIX-UHFFFAOYSA-N
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Description

3-Heptynoic acid (IUPAC name: hept-3-ynoic acid) is a seven-carbon alkynoic acid characterized by a triple bond at the third carbon and a carboxylic acid group at the terminal position. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol. Key physicochemical properties include:

  • logP (octanol-water partition coefficient): 1.69, indicating moderate hydrophobicity.
  • Hydrogen bond donors/acceptors: 1 donor (carboxylic acid -OH) and 2 acceptors.
  • Topological polar surface area (TPSA): 37.3 Ų, reflecting moderate polarity.

In metabolomic studies, this compound has been implicated in sex-specific metabolic shifts in COVID-19 patients.

Properties

CAS No.

59862-93-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

hept-3-ynoic acid

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9)

InChI Key

CVEHSFVOOYBVIX-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptynoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

3-Heptynoic acid undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, hydrogen halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Heptynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Heptynoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

5-Heptynoic Acid, 7-Hydroxy

  • Molecular Formula: C₇H₁₀O₃
  • Molecular Weight: 142.15 g/mol.
  • Key Features: A hydroxyl group at the seventh carbon and a triple bond at the fifth position.
  • Comparison: The hydroxyl group enhances polarity (logP ~0.5 estimated) compared to 3-heptynoic acid. Limited biological data exist, but the hydroxyl group may facilitate interactions with enzymes or receptors distinct from those of this compound.

3-Hydroxyhexanoic Acid

  • Molecular Formula: C₆H₁₂O₃
  • Molecular Weight: 132.16 g/mol.
  • Key Features: A hydroxyl group at the third carbon and a carboxylic acid group.
  • Comparison:
    • Absence of a triple bond reduces rigidity and alters metabolic pathways.
    • Clinically, it serves as a biomarker for mitochondrial β-oxidation disorders and diabetic ketoacidosis.

3-Heptyne

  • Molecular Formula: C₇H₁₂
  • Molecular Weight: 96.17 g/mol.
  • Comparison: Non-polar (logP ~3.0) due to lack of acid functionality. Primarily used in synthetic chemistry for alkyne-based reactions (e.g., cycloadditions).

7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic Acid

  • Molecular Formula: C₂₀H₃₄O₅
  • Molecular Weight: 354.48 g/mol.
  • Key Features: Cyclopentane ring with hydroxyl and oxo groups, linked to a heptanoic acid chain.
  • Comparison: Structurally complex with prostaglandin-like features. Functions in inflammatory regulation, contrasting with this compound’s metabolic roles.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups logP Biological Role
This compound C₇H₁₀O₂ 126.15 Alkyne, carboxylic acid 1.69 Liver function marker in COVID-19
5-Heptynoic acid, 7-OH C₇H₁₀O₃ 142.15 Alkyne, carboxylic acid, hydroxyl ~0.5* Unknown (structural studies)
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 Hydroxyl, carboxylic acid ~0.2 Mitochondrial disorder biomarker
3-Heptyne C₇H₁₂ 96.17 Alkyne ~3.0 Synthetic intermediate

*Estimated based on hydroxyl group contribution.

Biological Activity

3-Heptynoic acid, a member of the alkyne family of fatty acids, has garnered attention for its potential biological activities. This compound is characterized by a triple bond in its carbon chain, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H12O2C_7H_{12}O_2 and features a triple bond between the third and fourth carbon atoms. This unique structure contributes to its reactivity and potential interactions with biological molecules.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can act as mechanism-based inactivators of certain enzymes, such as pyruvate dehydrogenase complex (PDHc) and peroxisomal acyl-CoA oxidase (POX). These enzymes are crucial for metabolic processes, including fatty acid oxidation and energy production .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Metabolic Regulation : By influencing key metabolic enzymes, this compound may play a role in regulating metabolic pathways, potentially impacting energy homeostasis and lipid metabolism.
  • Cellular Toxicity : Some studies have indicated that higher concentrations of this compound can induce cytotoxic effects in certain cell lines, suggesting a need for careful dosage considerations in therapeutic applications.

Case Studies

  • Enzymatic Inhibition Study : A study investigated the reactivity of various alkynyl acids, including this compound, with PDHc. The findings demonstrated that these compounds could effectively inhibit enzyme activity, leading to alterations in metabolic fluxes .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of several fatty acids, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, particularly against Gram-positive strains .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzymatic InhibitionInhibits PDHc and POX activity
AntimicrobialModerate activity against specific bacterial strains
CytotoxicityInduces cell death at high concentrations

Table 2: Comparative Reactivity with Enzymes

CompoundReactivity with PDHcReactivity with POX
2-Oxo-3-butynoic acidHighModerate
2-Oxo-3-pentynoic acidModerateHigh
This compound ModerateLow

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., recyclable Pd nanoparticles) reduce metal waste. Lifecycle assessments (LCA) compare energy/CO₂ footprints of alternative routes, while atom economy calculations prioritize reactions with minimal byproducts .

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